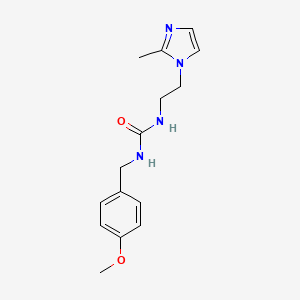

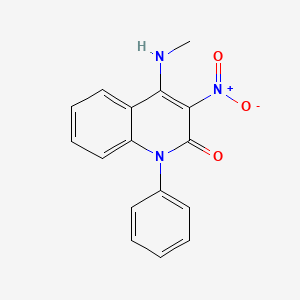

![molecular formula C18H15N3O3S2 B2992430 (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide CAS No. 476278-90-7](/img/structure/B2992430.png)

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the conjugated system of double bonds. The benzo[d]thiazol-2(3H)-ylidene moiety would contribute to the planarity .Chemical Reactions Analysis

Compounds containing a benzo[d]thiazol-2(3H)-ylidene moiety can participate in a variety of chemical reactions. For example, they can undergo intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Scientific Research Applications

Optoelectronics

Benzothiazole derivatives are key materials in the development of optoelectronic devices due to their photophysical properties. The excited state intramolecular proton transfer (ESIPT) reaction of benzothiazole compounds is influenced by solvent polarity, which is crucial for designing products with specific optical properties .

Analytical Tools

The solvent effects on benzothiazole compounds also play a significant role in analytical chemistry. Understanding these effects can lead to the creation of new analytical tools that are more sensitive and accurate in detecting various chemical phenomena .

Environmental Monitoring

Benzothiazole-functionalized molecular scaffolds have been used for the detection and mitigation of arsenic in water. This application is vital for environmental monitoring and ensuring the safety of drinking water supplies .

Antifungal Agents

Novel derivatives of benzothiazole have been synthesized and evaluated for their antifungal activities. These compounds, such as those inhibiting ergosterol biosynthesis, are promising for treating fungal infections .

Pharmaceutical Synthesis

The benzothiazole moiety is present in various pharmaceuticals. Its derivatives are synthesized for their antibacterial properties and are being explored as potential new drugs to combat bacterial infections .

Anti-inflammatory and Analgesic Agents

Benzothiazole derivatives have been pharmacologically evaluated for their anti-inflammatory and analgesic activities. These compounds offer potential alternatives to traditional NSAIDs with fewer gastrointestinal side effects .

Antibacterial Agents

The structure-activity relationship (QSAR) modeling of benzothiazole compounds has led to the identification of potent antibacterial agents. These findings are significant for the development of new antibiotics .

Chemical Sensing

Benzothiazole compounds are used in the design of chemical sensors. These sensors can detect various substances and have applications ranging from medical diagnostics to environmental sensing .

Mechanism of Action

properties

IUPAC Name |

4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-21(2)26(23,24)13-9-7-12(8-10-13)17(22)14(11-19)18-20-15-5-3-4-6-16(15)25-18/h3-10,22H,1-2H3/b17-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJVFMCJKKLYPN-VKAVYKQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)

![2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2992352.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)

![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)

![4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2992370.png)